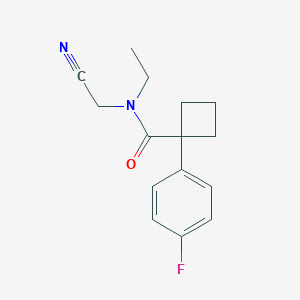
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide, commonly referred to as CEC, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. CEC has gained popularity in recent years due to its potent psychoactive effects and ease of synthesis.
Wirkmechanismus
CEC acts as a potent agonist of the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and memory.
Biochemical and Physiological Effects:
CEC has been shown to produce a range of biochemical and physiological effects in the human body, including euphoria, relaxation, altered perception, and increased heart rate. It has also been shown to have analgesic properties, making it a potential treatment for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CEC in lab experiments is its potency and ease of synthesis. However, its psychoactive effects can make it difficult to use in certain experiments, and its legality in some countries may also pose a challenge for researchers.
Zukünftige Richtungen
There are several future directions for research on CEC, including investigating its potential as a treatment for various medical conditions, exploring its effects on the endocannabinoid system, and developing new synthetic cannabinoids based on its structure. Additionally, researchers may investigate the long-term effects of CEC use on the human body and brain.
Conclusion:
In conclusion, CEC is a novel psychoactive substance that has gained popularity in recent years due to its potent effects and ease of synthesis. It has been widely used in scientific research to investigate the pharmacological properties of synthetic cannabinoids and their effects on the human body. While CEC has several advantages for lab experiments, its psychoactive effects and legal status may pose challenges for researchers. There are several future directions for research on CEC, and further investigation into its effects on the human body and brain is warranted.
Synthesemethoden
The synthesis of CEC involves the reaction of 4-fluorobenzyl cyanide with ethyl cyclobutanecarboxylate in the presence of a catalytic amount of potassium tert-butoxide. The product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
CEC has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used to investigate the pharmacological properties of synthetic cannabinoids, including their effects on the cannabinoid receptors in the brain. CEC has also been used in animal studies to investigate its potential as a treatment for various medical conditions.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-2-18(11-10-17)14(19)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPLTXRBAYKTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1(CCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)cyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2417124.png)


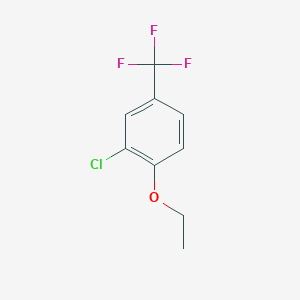

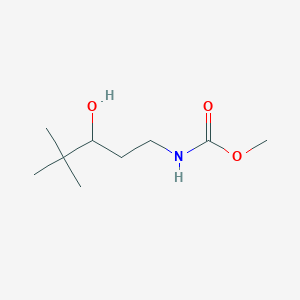
![(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2417134.png)
![1-(2,4-dichlorophenyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2417135.png)

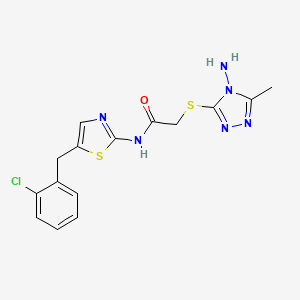
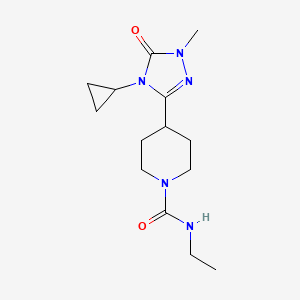
![N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride](/img/structure/B2417141.png)
![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)
![N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2417143.png)